molecular formula C9H17ClN2O B1405754 7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride CAS No. 1203682-44-3

7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride

Cat. No.: B1405754
CAS No.: 1203682-44-3
M. Wt: 204.7 g/mol
InChI Key: ZFYMMJUDJUPSJG-UHFFFAOYSA-N
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Description

7-Methyl-2,7-diazaspiro[45]decan-6-one hydrochloride is a chemical compound with the molecular formula C9H16N2O·HCl It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-2,7-diazaspiro[4.5]decan-6-one: The non-hydrochloride form of the compound.

    2,7-Diazaspiro[4.5]decan-6-one: A similar spirocyclic compound without the methyl group.

    7-Methyl-2,7-diazaspiro[4.5]decan-6-one acetate: A derivative with an acetate group instead of hydrochloride.

Uniqueness

7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride is unique due to its specific spirocyclic structure and the presence of the hydrochloride group. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Biological Activity

7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure with two nitrogen atoms incorporated into its rings. This configuration enhances its reactivity and interaction with biological targets. The presence of the methyl group at the 7-position contributes to its unique chemical behavior compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse biological effects such as inhibition of enzymatic activity or receptor signaling.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits promising biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell growth by targeting specific signaling pathways involved in tumor progression.
  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could be beneficial in treating diseases where these enzymes play a crucial role.
  • Biomolecular Interactions : It has been studied for its interactions with various biomolecules, which could lead to the development of new therapeutic strategies.

Case Studies

  • Antitumor Activity :
    • A study demonstrated that the compound inhibited the growth of LS174T human colorectal carcinoma cells, with an IC50 value indicating significant potency against WNT pathway activity (IC50 = 23 ± 11 nM) .
  • Enzyme Interaction :
    • Research indicated that the compound interacts with cyclin-dependent kinases (CDK8 and CDK19), displaying high affinity (IC50 values of 7.2 ± 1.4 nM and 6.0 ± 1.0 nM respectively) .
  • In Vivo Studies :
    • In vivo experiments showed moderate clearance rates in mouse and rat models, suggesting that while the compound has therapeutic potential, further optimization may be required to enhance its pharmacokinetic properties .

Comparative Analysis

The following table summarizes key features of this compound compared to related compounds:

Compound NameKey FeaturesBiological Activity
This compound Contains a methyl group; spirocyclic structureAntitumor; enzyme inhibition
2,7-Diazaspiro[4.5]decan-6-one Lacks methyl group; simpler structureLimited activity
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Different substituents; distinct propertiesVaries based on substitution

Properties

IUPAC Name

7-methyl-2,7-diazaspiro[4.5]decan-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-11-6-2-3-9(8(11)12)4-5-10-7-9;/h10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYMMJUDJUPSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride
Reactant of Route 2
7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride
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7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride
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7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride
Reactant of Route 5
7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride
Reactant of Route 6
7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride

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